Differential Hydrolysis Activity: Cellotetraoside vs. Cellobioside and Cellotrioside by CelA Glycosidase
The endoglucanase CelA from Alicyclobacillus acidocaldarius exhibits a pronounced substrate length preference that cannot be inferred from assays using pNP-cellobioside alone. While displaying its highest hydrolytic activity toward pNP-cellobioside, the enzyme demonstrates significant but lower activity on pNP-cellotetraoside and a complete lack of activity on pNP-cellotrioside and pNP-glucopyranoside [1]. This pattern highlights the tetramer's essential role in dissecting the nuances of active-site subsite binding.
| Evidence Dimension | Relative Hydrolysis Activity on pNP-Glycosides |
|---|---|
| Target Compound Data | Detectable ("lower") hydrolytic activity |
| Comparator Or Baseline | pNP-cellobioside: Highest activity; pNP-cellotrioside: No activity; pNP-glucopyranoside: No activity |
| Quantified Difference | Qualitative activity hierarchy: cellobioside > cellotetraoside > (cellotrioside = glucopyranoside = 0) |
| Conditions | Enzyme: Purified recombinant endoglucanase CelA from A. acidocaldarius; Assay: pNP-glycoside hydrolysis |
Why This Matters
This demonstrates that using only pNP-cellobioside would miss CelA's activity on longer substrates, while pNP-cellotrioside would yield a false negative, underscoring the tetramer's specific utility for revealing broader subsite architecture.
- [1] Eckert K. Cloning and characterization of two glycosidases from the acidothermophile Alicyclobacillus acidocaldarius ATCC27009 [PhD Thesis]. Humboldt-Universität zu Berlin, 2004. (see p. 19-20 for hydrolysis pattern on p-nitrophenylglycosides). View Source
